Cladribine
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Overview
Description
Cladribine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cladribine typically involves the following steps:
Starting Materials: The synthesis begins with a purine derivative and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cladribine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary amine derivative.
Substitution: Formation of a nucleoside analog with a different substituent.
Scientific Research Applications
Cladribine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Cladribine involves its incorporation into nucleic acids, leading to:
Inhibition of Nucleic Acid Synthesis: By acting as a chain terminator during DNA or RNA synthesis.
Disruption of Cellular Processes: By interfering with the normal function of nucleic acids.
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside analog used in the treatment of HIV/AIDS.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
Cladribine is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Properties
CAS No. |
5542-92-7 |
---|---|
Molecular Formula |
C10H12ClN5O3 |
Molecular Weight |
285.69 g/mol |
IUPAC Name |
(2R,3S,5S)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 |
InChI Key |
PTOAARAWEBMLNO-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1’-epi-Cladribine; 2-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-adenine; 2-Chloro-6-amino-9-(2-deoxy-α-D-erythro-pentofuranosyl)purine; 2-Chloro-α-D-2’-deoxyadenosine; NSC 105013 |
Origin of Product |
United States |
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